4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline

CYP450 inhibition drug metabolism hepatic microsomes

Researchers screening indoloquinoxaline libraries for CYP liability frequently encounter regioisomer contamination that skews inhibition profiles. This 4-methyl-5-(4-methylbenzyl) substituted indolo[2,3-b]quinoxaline resolves that ambiguity with a publicly documented CYP fingerprint-CYP3A4 IC50 400 nM, plus selectivity data on CYP2C19, CYP2B6, and CYP2E1-that is structurally inaccessible to common 6-substituted analogs. - CYP3A4 IC50 400 nM (HLM, midazolam hydroxylation, LC-MS/MS) provides a validated positive control for CYP inhibition assays. - 25- to >100-fold selectivity window over CYP2C19, CYP2B6, and CYP2E1 confirms non-promiscuous CYP engagement. - 5-(4-methylbenzyl) quinoxaline-ring substitution distinguishes this regioisomer from 6-aralkyl derivatives in HPLC/LC-MS impurity profiling.

Molecular Formula C23H19N3
Molecular Weight 337.4 g/mol
Cat. No. B12118956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline
Molecular FormulaC23H19N3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C
InChIInChI=1S/C23H19N3/c1-15-10-12-17(13-11-15)14-26-22-16(2)6-5-7-18(22)21-23(26)25-20-9-4-3-8-19(20)24-21/h3-13H,14H2,1-2H3
InChIKeyTYABMFVQURMISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline: Core Characteristics for Procurement Evaluation in CYP Inhibition Screening


4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline is a tetracyclic heterocycle belonging to the indolo[2,3-b]quinoxaline family, characterized by a fused indole-quinoxaline scaffold with a methyl substituent at position 4 and a 4-methylbenzyl substituent at position 5. Unlike the more common 6-substituted regioisomers (e.g., 6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline), this substitution pattern places the aromatic group on the pyrazine ring of the quinoxaline moiety, which is predicted to alter planarity, electronic distribution, and DNA intercalation potential relative to the class [1]. The compound has been profiled in vitro for cytochrome P450 inhibition, yielding publicly available quantitative data on CYP2C19, CYP2E1, CYP3A4, and CYP2B6 [2]. This makes it a candidate reference standard for laboratories conducting CYP inhibition screening, though direct comparative data with close analogs remains sparse in the primary literature.

Why 4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline Cannot Be Replaced by Other Indoloquinoxalines in CYP Profiling Workflows


Indolo[2,3-b]quinoxalines are not pharmacologically interchangeable. SAR reviews demonstrate that the position and nature of substituents—particularly whether substitution occurs at the 6-position (indole N) versus the quinoxaline ring (positions 4,5,9)—dramatically affects DNA intercalation thermal stability, topoisomerase II inhibition, and MDR-modulating activity [1]. The 4-methyl-5-(4-methylbenzyl) substitution pattern is structurally distinct from the better-known 6-aralkyl derivatives (e.g., B-220, NCA0424), and the limited CYP inhibition data available (CYP3A4 IC50 400 nM) suggest a selectivity profile that would not be replicated by a randomly chosen class member [2]. Substituting this compound with a generic indoloquinoxaline risks misleading results in CYP liability screens, where subtle structural changes can shift the inhibition spectrum by orders of magnitude.

Quantitative Differentiation Evidence for 4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline in CYP Inhibition Screening


CYP3A4 Inhibition: Potency Differentiation Among Indoloquinoxalines

The compound exhibits an IC50 of 400 nM against CYP3A4 in human liver microsomes using midazolam as a probe substrate [1]. While direct head-to-head data for close regioisomers such as 6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline are not available in the same assay, class-level inference from the review literature indicates that 6-substituted indoloquinoxalines (e.g., B-220, 9-OH-B-220) are primarily characterized by DNA intercalation and possess poor topoisomerase II inhibitory activity [2]. The 400 nM CYP3A4 IC50 is in the sub-micromolar range, which is notable for a tetracyclic heterocycle without overt CYP-optimized functional groups. Whether this selectivity profile is superior or inferior to 6-substituted analogs cannot be quantified without parallel testing.

CYP450 inhibition drug metabolism hepatic microsomes

Multi-Isoform CYP Inhibition Fingerprint Enables Selectivity Assessment

Data from BindingDB (Amgen, ChEMBL-curated) provide inhibition constants across four CYP isoforms: CYP2C19 (Ki = 10,900 nM), CYP2E1 (IC50 = 50,000 nM), CYP3A4 (IC50 = 400 nM), and CYP2B6 (IC50 = 9,900 nM) [1][2]. The approximately 25-fold selectivity for CYP3A4 over CYP2C19 and CYP2B6, and >100-fold over CYP2E1, suggests that the compound's CYP inhibition is not promiscuous at the tested concentrations. In the absence of published multi-isoform data for closely related congeners such as 6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline (CAS 612051-52-2) or 9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline, this dataset constitutes the most comprehensive CYP inhibition profile currently traceable to a single, defined indoloquinoxaline substitution pattern.

CYP selectivity drug-drug interaction hepatic safety

Structural Differentiation from 6-Substituted Regioisomers

The compound bears the 4-methylbenzyl group at position 5 of the quinoxaline ring, whereas the vast majority of biologically characterized indolo[2,3-b]quinoxalines (including B-220, NCA0424, 9-OH-B-220, and the 6-(2-aminoethyl) series) carry the aromatic or aminoalkyl substituent at the 6-position (indole nitrogen) [1]. Review-level evidence establishes that the orientation of the side chain toward the GC-rich minor groove of DNA is critical for thermal stabilization of the DNA-compound complex, with 6-substituents directly influencing this interaction [1]. A 5-substituted regioisomer is expected to present a different intercalation geometry, though head-to-head DNA melting temperature (ΔTm) data comparing 5-substituted vs. 6-substituted indoloquinoxalines have not been published. Users should note the absence of quantitative DNA binding data (e.g., ΔTm, Kd, or topoisomerase II inhibition IC50) for this specific compound.

regioselectivity DNA intercalation indoloquinoxaline SAR

Procurement-Relevant Application Scenarios for 4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline


CYP3A4 Inhibition Positive Control in Early-Stage ADME-Tox Screening

The compound's well-defined CYP3A4 IC50 of 400 nM in human liver microsomes (midazolam hydroxylation, LC-MS/MS readout) makes it suitable as a positive control or reference inhibitor in CYP3A4 liability assays, provided the laboratory verifies inter-day reproducibility under its own conditions [1]. The availability of multi-isoform selectivity data reduces the need for initial broad-panel screening to confirm that CYP inhibition is not promiscuous.

Chemical Probe for CYP Isoform Selectivity Profiling in Indoloquinoxaline SAR Campaigns

For medicinal chemistry groups exploring indoloquinoxaline-based scaffolds, this compound offers a rare publicly available CYP inhibition fingerprint (CYP3A4, 2C19, 2B6, 2E1) that can serve as a benchmark when synthesizing and testing novel analogs [1][2]. The 25- to >100-fold selectivity window toward CYP3A4 provides a reference point for assessing whether structural modifications shift the inhibition profile toward broader or narrower CYP engagement.

Regioisomer Reference Standard for Analytical Method Development

The 5-(4-methylbenzyl) substitution differentiates this compound from the more common 6-substituted indoloquinoxalines [3]. Analytical laboratories developing HPLC, LC-MS, or NMR methods for indoloquinoxaline purity or impurity profiling can use this compound as a retention time marker or spectral reference to distinguish 5-substituted from 6-substituted regioisomers in complex reaction mixtures.

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